An In-Depth Technical Guide to 4'-tert-Butoxyacetanilide
An In-Depth Technical Guide to 4'-tert-Butoxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butoxyacetanilide, also known as N-(4-tert-butoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a summary of its physical and chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a collection of its spectral data. Currently, there is a notable lack of published data on the specific biological activities and signaling pathways of this compound.
Chemical and Physical Properties
4'-tert-Butoxyacetanilide is an aromatic organic compound. It is an acetamide (B32628) derivative with a tert-butoxy (B1229062) substituent on the phenyl ring. The presence of the bulky tert-butyl group is expected to influence its solubility, lipophilicity, and metabolic stability compared to its linear isomer, 4'-butoxyacetanilide.
Table 1: Physical and Chemical Properties of 4'-tert-Butoxyacetanilide
| Property | Value | Source |
| IUPAC Name | N-(4-tert-butoxyphenyl)acetamide | PubChem |
| Synonyms | 4'-tert-Butoxyacetanilide, p-(tert-Butoxy)acetanilide | PubChem |
| CAS Number | 2109-73-1 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| Appearance | White crystalline powder (predicted) | - |
| Melting Point | 100-114 °C (for the related compound 4-butoxyacetanilide) | Sigma-Aldrich[2] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | BenchChem[3] |
Synthesis
Hypothetical Experimental Protocol: Synthesis of 4'-tert-Butoxyacetanilide
This protocol is a proposed method based on established chemical reactions for similar compounds.
Reaction Scheme:
Figure 1: Proposed synthesis of 4'-tert-Butoxyacetanilide.
Materials:
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4-Hydroxyacetanilide (Paracetamol)
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tert-Butanol
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Apparatus for filtration
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as dichloromethane.
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Addition of Reagents: To the stirred solution, add an excess of tert-butanol (e.g., 5-10 equivalents).
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Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure 4'-tert-butoxyacetanilide.
Spectroscopic Data
The structural confirmation of 4'-tert-butoxyacetanilide relies on various spectroscopic techniques.
Table 2: Spectroscopic Data for 4'-tert-Butoxyacetanilide
| Technique | Data | Source |
| ¹H NMR | Predicted spectrum available. | - |
| ¹³C NMR | Predicted spectrum available. | - |
| IR Spectroscopy | IR spectrum available. | ChemicalBook[5] |
| Mass Spectrometry | Predicted spectrum available. | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the tert-butyl protons, and signals in the aromatic region corresponding to the protons on the phenyl ring. The NH proton would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4'-tert-butoxyacetanilide would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, C-O stretching of the ether, and C-H bonds of the aromatic ring and alkyl groups. An available IR spectrum confirms these features.[5]
Biological Activity
There is a significant lack of published research on the specific biological activities of 4'-tert-butoxyacetanilide. However, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[6] A study on a related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), which is a potent TRPV1 antagonist, suggests that molecules with the N-(4-tert-butylphenyl)acetamide scaffold may have interesting biological properties.[7]
Proposed Experimental Workflow for Biological Evaluation
Given the absence of data, a logical first step would be to screen 4'-tert-butoxyacetanilide for various biological activities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 5. jcbsc.org [jcbsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
